Vinburnine: A Technical Guide to Its Natural Sources, Isolation, and Characterization
Vinburnine: A Technical Guide to Its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinburnine, a monoterpenoid indole (B1671886) alkaloid, has garnered significant interest for its vasodilatory and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of Vinburnine, detailed methodologies for its extraction and isolation, and comprehensive analytical techniques for its characterization. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental protocols, and the elucidation of its biological pathways.
Natural Sources of Vinburnine
Vinburnine, also known as eburnamonine, is predominantly found in the leaves of the lesser periwinkle plant, Vinca minor L., belonging to the Apocynaceae family.[1] While Vinca minor is the most well-documented and commercially utilized source, related alkaloids and, in some cases, Vinburnine itself have been reported in other plant species. These include plants from the genera Hunteria (e.g., Hunteria eburnea), Rauvolfia (e.g., Rauvolfia serpentina), and Aspidosperma (e.g., Aspidosperma quebracho-blanco).[2] The concentration of Vinburnine in its natural sources can be influenced by environmental conditions and the developmental stage of the plant.
Quantitative Data
The concentration of Vinburnine and its precursor, vincamine, can vary in Vinca minor. The following table summarizes the reported concentrations of these alkaloids in the plant material.
| Compound | Plant Part | Concentration (mg/100g dry weight) | Concentration (% of dried plant mass) | Reference |
| Eburnamonine (Vinburnine) | Leaves | 0.803 | - | [3] |
| Vincamine | Aerial Parts | - | 0.057 | [4] |
| Vincamine | Leaves | 2.459 | - | [3] |
Experimental Protocols: Isolation and Purification of Vinburnine from Vinca minor
The isolation of Vinburnine from Vinca minor involves a multi-step process encompassing extraction, acid-base partitioning to separate alkaloids from other plant constituents, and chromatographic purification.
Extraction of Total Alkaloids
This protocol describes a general method for the extraction of total alkaloids from the dried aerial parts of Vinca minor.
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Maceration:
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Air-dried and powdered aerial parts of Vinca minor (1 kg) are macerated with 80% methanol (B129727) (5 L) at room temperature for 72 hours with occasional agitation.
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The extract is filtered, and the plant material is subjected to two further rounds of maceration with fresh solvent to ensure exhaustive extraction. The progress of the extraction can be monitored by testing the extract with Dragendorff's reagent until a negative result is obtained.
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The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
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Acid-Base Extraction:
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The crude methanolic extract is dissolved in 2% hydrochloric acid (2 L).
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The acidic solution is then washed with a non-polar organic solvent such as petroleum ether or n-hexane (3 x 1 L) to remove pigments, fats, and other non-alkaloidal lipophilic compounds.
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The aqueous acidic layer containing the alkaloid salts is then basified to a pH of 9-10 with a concentrated ammonium (B1175870) hydroxide (B78521) solution.
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The free alkaloids are then extracted from the basified aqueous solution with a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) (5 x 1 L).
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The combined organic extracts are washed with distilled water until neutral, dried over anhydrous sodium sulfate, and evaporated to dryness under reduced pressure to yield the total crude alkaloid fraction.
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Chromatographic Purification of Vinburnine
The crude alkaloid mixture is then subjected to chromatographic techniques to isolate Vinburnine.
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Column Chromatography:
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The crude alkaloid extract is adsorbed onto a small amount of silica (B1680970) gel (or alumina) and applied to the top of a silica gel (or alumina) column packed in a suitable non-polar solvent (e.g., n-hexane or a mixture of hexane (B92381) and ethyl acetate).
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The column is then eluted with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297), followed by the addition of methanol.
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Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and/or with an appropriate staining reagent (e.g., Dragendorff's reagent).
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Fractions containing the compound with the same retention factor (Rf) as a Vinburnine standard are pooled.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC):
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For final purification, the enriched fractions from column chromatography can be subjected to preparative HPLC.
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A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium acetate or phosphate (B84403) buffer) at a specific pH. The elution can be isocratic or a gradient.
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The eluent is monitored with a UV detector, and the peak corresponding to Vinburnine is collected.
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The solvent is then removed under reduced pressure to yield pure Vinburnine.
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Recrystallization:
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The purified Vinburnine can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone) to obtain crystalline material.
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Analytical Characterization
The identity and purity of the isolated Vinburnine are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the qualitative and quantitative analysis of Vinburnine.
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., 0.05 M sodium acetate, pH 4.0) in a ratio of approximately 30:70 (v/v).[5] |
| Flow Rate | Typically 1.0 mL/min.[5] |
| Detection | UV detector set at a wavelength where Vinburnine has significant absorbance (e.g., 270 nm).[5] |
| Retention Time | Specific to the exact conditions but allows for identification by comparison with a standard. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Vinburnine, aiding in its structural elucidation.
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Molecular Ion: The expected protonated molecule [M+H]⁺ for Vinburnine (C₁₉H₂₂N₂O) is m/z 295.
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Fragmentation Pattern: The fragmentation of the Vinburnine molecule under mass spectrometric analysis can provide characteristic daughter ions that confirm its structure. While a detailed fragmentation pathway is complex, key fragments can be indicative of the eburnan-type alkaloid skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural determination of Vinburnine.
¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
¹³C NMR (Carbon-13 NMR): Provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).
The following table summarizes typical chemical shift ranges for key functional groups in Vinburnine, although specific values can vary slightly depending on the solvent and instrument.
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
| ¹H | 7.0 - 8.0 | Aromatic protons of the indole ring |
| ¹H | 0.8 - 1.5 | Protons of the ethyl group |
| ¹³C | 170 - 180 | Carbonyl carbon (C=O) |
| ¹³C | 110 - 140 | Aromatic carbons of the indole ring |
| ¹³C | 10 - 40 | Aliphatic carbons of the ethyl group and saturated rings |
Signaling Pathways and Mechanism of Action
Vinburnine's therapeutic effects are attributed to its multifaceted mechanism of action, primarily centered on improving cerebral blood flow and exerting neuroprotective effects.
Cerebral Vasodilation
Vinburnine is a known cerebral vasodilator, enhancing blood flow to the brain.[2] This effect is believed to be mediated, at least in part, by the modulation of ion channels in vascular smooth muscle cells.
Neuroprotection and Neurotransmitter Modulation
Beyond its effects on blood flow, Vinburnine exhibits neuroprotective properties and can influence neurotransmitter systems.[6]
Potential Involvement of the JAK-STAT Pathway
Recent research suggests that the therapeutic effects of related compounds may involve the modulation of inflammatory pathways, with the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway being a potential target.[7] While direct evidence for Vinburnine is still emerging, this represents a promising area for future investigation.
Conclusion
Vinburnine remains a compound of significant interest due to its well-established effects on cerebral circulation and its emerging neuroprotective potential. This guide provides a foundational understanding of its natural origins, robust methods for its isolation and purification, and the analytical techniques required for its characterization. The elucidation of its complex signaling pathways continues to be an active area of research, offering exciting opportunities for the development of novel therapeutic strategies for cerebrovascular and neurodegenerative disorders.
References
- 1. What is the mechanism of Vinburnine? [synapse.patsnap.com]
- 2. What is Vinburnine used for? [synapse.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
